

Application Note: Quantitative Analysis of 8-Phenylloctan-1-ol by GC-MS

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Compound of Interest

Compound Name: **8-Phenylloctan-1-ol**

Cat. No.: **B078733**

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Abstract

This application note presents a detailed protocol for the quantitative analysis of **8-Phenylloctan-1-ol**, a common fragrance ingredient, in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The method is designed for researchers, scientists, and professionals in the fragrance and cosmetic industries, as well as drug development, requiring accurate and precise quantification of this compound. The protocol covers sample preparation, GC-MS instrument parameters, and data analysis. Additionally, this document provides typical performance characteristics for the method and visual workflows to facilitate implementation.

Introduction

8-Phenylloctan-1-ol is a synthetic aromatic alcohol valued in the fragrance industry for its floral and rosy scent profile.^{[1][2]} Its presence and concentration in consumer products are of interest for quality control, formulation development, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like **8-phenylloctan-1-ol** in complex mixtures.^{[1][3]} This method offers high sensitivity and selectivity, making it ideal for the analysis of fragrance compounds in diverse cosmetic and pharmaceutical matrices.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation and GC-MS analysis of **8-Phenyloctan-1-ol**.

Materials and Reagents

- **8-Phenyloctan-1-ol** analytical standard (CAS: 10472-97-6)
- Internal Standard (IS), e.g., 1-Phenylheptan-1-ol or a suitable deuterated analog
- Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexane (all HPLC or GC grade)
- Anhydrous Sodium Sulfate
- 0.45 μ m PTFE syringe filters

Standard and Sample Preparation

2.2.1. Standard Solutions

- Primary Stock Solution (1000 μ g/mL): Accurately weigh 10 mg of **8-Phenyloctan-1-ol** standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
- Internal Standard Stock Solution (1000 μ g/mL): Prepare a stock solution of the internal standard in the same manner.
- Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 0.1 μ g/mL to 50 μ g/mL. Spike each calibration standard with the internal standard to a final concentration of 5 μ g/mL.

2.2.2. Sample Preparation (Liquid-Liquid Extraction)

- Accurately weigh 1 g of the sample (e.g., lotion, perfume) into a 15 mL centrifuge tube.
- Add 5 mL of dichloromethane (DCM).
- Spike with the internal standard solution to a final concentration of 5 μ g/mL.
- Vortex for 2 minutes to ensure thorough mixing and extraction.

- Centrifuge at 4000 rpm for 10 minutes to separate the layers.
- Carefully transfer the organic (bottom) layer to a clean tube using a Pasteur pipette.
- Add a small amount of anhydrous sodium sulfate to dry the extract.
- Filter the extract through a 0.45 μ m PTFE syringe filter into a GC vial.

GC-MS Instrumentation and Conditions

- Gas Chromatograph: Agilent 7890B GC System (or equivalent)
- Mass Spectrometer: Agilent 5977B MSD (or equivalent)
- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
- Injection Volume: 1 μ L
- Injector Temperature: 280 °C
- Injection Mode: Splitless
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 2 minutes
 - Ramp 1: 10 °C/min to 200 °C
 - Ramp 2: 20 °C/min to 300 °C, hold for 5 minutes
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV

- Acquisition Mode: Selected Ion Monitoring (SIM)

Mass Spectrometer Parameters (SIM Mode)

Based on the NIST mass spectrum of **8-Phenyloctan-1-ol**, the following ions are recommended for quantification and confirmation.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Compound	Quantifier Ion (m/z)	Qualifier Ion 1 (m/z)	Qualifier Ion 2 (m/z)
8-Phenyloctan-1-ol	91	105	92
Internal Standard (e.g., 1-Phenylheptan-1-ol)	User Determined	User Determined	User Determined

Note: The base peak for **8-Phenyloctan-1-ol** is m/z 91, which is characteristic of a tropylum ion fragment common in alkylbenzenes.

Data Presentation and Quantitative Analysis Calibration Curve

A calibration curve should be constructed by plotting the ratio of the peak area of the **8-Phenyloctan-1-ol** quantifier ion to the peak area of the internal standard quantifier ion against the concentration of the calibration standards. The linearity of the calibration curve should be evaluated, and a correlation coefficient (r^2) of >0.995 is typically considered acceptable.

Typical Method Performance

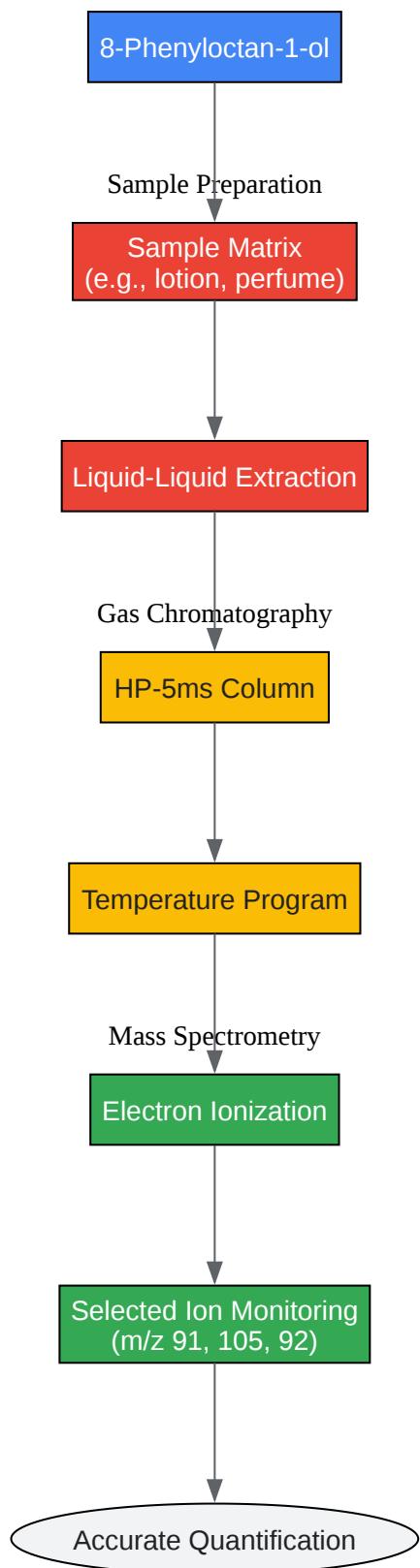
The following table summarizes the expected quantitative data for a validated GC-MS method for **8-Phenyloctan-1-ol**, based on typical performance for fragrance allergen analysis.[\[8\]](#)

Parameter	Typical Value
Linear Range	0.1 - 50 µg/mL
Correlation Coefficient (r^2)	> 0.995
Limit of Detection (LOD)	0.05 µg/mL
Limit of Quantification (LOQ)	0.15 µg/mL
Recovery	85 - 115%
Precision (%RSD)	< 15%

Visualizations

Experimental Workflow





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